molecular formula C16H14N4O2 B12121089 N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide

N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide

Cat. No.: B12121089
M. Wt: 294.31 g/mol
InChI Key: KVXSZPSHFCWVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide typically involves the reaction of indole derivatives with pyridine-4-carbohydrazide under specific conditions. One common method involves the condensation of 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N’-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)iminopyridine-4-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-2-20-13-6-4-3-5-12(13)14(16(20)22)18-19-15(21)11-7-9-17-10-8-11/h3-10,22H,2H2,1H3

InChI Key

KVXSZPSHFCWVDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.